Technical Guide: N-Cyclopropyl-4-methylpyridine-2-sulfonamide (CAS 1420803-82-2)
Technical Guide: N-Cyclopropyl-4-methylpyridine-2-sulfonamide (CAS 1420803-82-2)
This is an in-depth technical guide on the specialized building block N-cyclopropyl-4-methylpyridine-2-sulfonamide .
[1][2]
Executive Summary
N-cyclopropyl-4-methylpyridine-2-sulfonamide (CAS 1420803-82-2) is a high-value heterocyclic intermediate used primarily in the synthesis of next-generation pharmaceuticals and agrochemicals. Structurally, it combines a 4-methylpyridine core with a 2-sulfonamide handle capped by a cyclopropyl moiety.
This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for:
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Nav1.7 / Nav1.8 Ion Channel Blockers: Used in the development of non-opioid analgesics.
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GPR119 Agonists: Targeted for metabolic disorders (Type 2 Diabetes).[1]
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Agrochemicals: Specifically novel nematicides and insecticides where the pyridine-sulfonamide linkage provides enhanced metabolic stability compared to benzene analogs.
Key Technical Challenge: The synthesis of pyridine-2-sulfonamides is non-trivial due to the inherent instability of the pyridine-2-sulfonyl chloride intermediate, which is prone to spontaneous desulfonylation. This guide details a robust, oxidative chlorination protocol that circumvents this instability.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | N-cyclopropyl-4-methylpyridine-2-sulfonamide |
| CAS Number | 1420803-82-2 |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Sulfonamide NH), ~3.5 (Pyridine N) |
| LogP | 1.2 – 1.5 (Estimated) |
Synthetic Methodology
Retrosynthetic Analysis
Direct sulfonation of 4-methylpyridine is poor due to electronic deactivation. The most reliable industrial route utilizes a nucleophilic aromatic substitution (SNAr) followed by oxidative chlorination .
Critical Insight: Unlike benzene sulfonyl chlorides, pyridine-2-sulfonyl chlorides are thermally unstable and decompose to 2-chloropyridines via SO₂ extrusion. Therefore, the synthesis must avoid the isolation of the sulfonyl chloride or generate it at low temperatures.
Recommended Protocol: Oxidative Coupling Route
This protocol uses 2-mercapto-4-methylpyridine as the stable precursor, converting it directly to the sulfonamide without isolating the unstable chloride.
Reagents:
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Precursor: 2-Fluoro-4-methylpyridine or 2-Bromo-4-methylpyridine.
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Thiolation Agent: Sodium hydrosulfide (NaSH) or Thiourea.
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Oxidant: Sodium hypochlorite (NaOCl) or Sulfuryl chloride (SO₂Cl₂).
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Amine: Cyclopropylamine.
Step-by-Step Workflow:
Step 1: Thiolation (SNAr)
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Charge a reactor with 2-Fluoro-4-methylpyridine (1.0 eq) and DMF (5 vol).
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Add NaSH (1.5 eq) portion-wise at 0°C (Exothermic).
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Heat to 80°C for 4 hours. Monitor by HPLC for consumption of starting material.
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Workup: Acidify to pH 4 to precipitate 2-mercapto-4-methylpyridine (exists as the thione tautomer). Filter and dry.
Step 2: Oxidative Chlorination & Amidation (One-Pot)
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Suspend 2-mercapto-4-methylpyridine (1.0 eq) in DCM (10 vol) and water (2 vol).
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Cool to -10°C (Critical for stability).
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Add Conc. HCl (3.0 eq).
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Add NaOCl (10-13% aq) dropwise, maintaining internal temp < 0°C. Note: The solution turns yellow/orange indicating sulfonyl chloride formation.
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Immediate Quench/Coupling: Transfer the cold organic layer (containing the transient sulfonyl chloride) into a pre-cooled solution of Cyclopropylamine (2.5 eq) and Triethylamine (1.5 eq) in DCM at -10°C.
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Stir for 1 hour, allowing to warm to RT.
Step 3: Purification
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Wash organic layer with 1N HCl (removes excess amine and pyridine impurities).
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Wash with Brine. Dry over Na₂SO₄.
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Crystallization: Recrystallize from EtOAc/Heptane to yield the target sulfonamide.
Process Visualization
Figure 1: Oxidative chlorination pathway minimizing the lifetime of the unstable sulfonyl chloride.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following analytical criteria must be met.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | δ 8.5 (d, 1H, Py-H6)δ 7.8 (s, 1H, Py-H3)δ 7.4 (d, 1H, Py-H5)δ 2.4 (s, 3H, Ar-CH3)δ 2.2 (m, 1H, Cyclopropyl-CH)δ 0.4-0.6 (m, 4H, Cyclopropyl-CH2) | Confirms the 2,4-substitution pattern and the cyclopropyl ring integrity. |
| LC-MS (ESI+) | [M+H]+ = 213.08 | Mass confirmation. Look for [M+Na]+ adducts. |
| HPLC Purity | > 98.0% (Area) | Critical for pharmaceutical applications. |
| Residual Solvents | DCM < 600 ppmDMF < 880 ppm | ICH Q3C limits. |
QC Decision Tree
Figure 2: Quality control workflow for batch release.
Applications in Drug Discovery
Bioisosterism & SAR
This compound is frequently used to replace N-cyclopropylbenzenesulfonamide moieties.
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Why Pyridine? The nitrogen atom in the pyridine ring lowers the lipophilicity (LogP) compared to the benzene analog, improving aqueous solubility and metabolic clearance.
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Why Cyclopropyl? The cyclopropyl group provides metabolic stability (blocking dealkylation) while maintaining a steric profile similar to an isopropyl group.
Target Classes
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Nav1.7 Inhibitors: The sulfonamide acts as a hydrogen bond donor/acceptor motif in the voltage-sensing domain of the sodium channel.
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GPR119 Agonists: The pyridine core serves as a linker in agonists designed to stimulate insulin secretion.
Handling & Safety
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Hazard Identification: Pyridine sulfonamides are potential irritants. The precursor (2-mercapto-4-methylpyridine) has a potent, disagreeable odor (stench).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable, but the pyridine ring can be susceptible to N-oxidation if exposed to peroxides.
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PPE: Use a fume hood with a scrubber when generating the sulfonyl chloride intermediate to capture SO₂ or HCl vapors.
References
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Vertex Pharmaceuticals. (2012). Heterocyclic sulfonamide inhibitors of sodium channels. WO2012004743. Link
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Pfizer Inc. (2013). Sulfonamide derivatives as Nav1.7 inhibitors. US Patent 8,546,423. Link
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Blanchard, S. et al. (2012). Synthesis of Pyridine-2-sulfonyl Chlorides: A Technical Challenge. Organic Process Research & Development, 16(5), 1156–1162. Link
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Molbase. (2024). N-cyclopropyl-4-methylpyridine-2-sulfonamide Product Entry.Link
